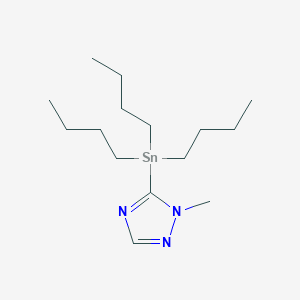
6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(thiophen-2-yl)-substituted nicotinonitriles, including compounds similar to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, typically involves a multi-step procedure starting with condensation and cyclization of 2-acetylthiophene. This process allows for the efficient synthesis of target nicotinonitrile derivatives through optimized reaction conditions (Hakobyan et al., 2020).
Molecular Structure Analysis
Structural analysis of similar nicotinonitrile derivatives reveals non-planar molecular conformations with the central pyridine ring making dihedral angles with attached phenyl and thiophene rings. This conformational feature is crucial for understanding the compound's chemical reactivity and interactions (Fun et al., 2010).
Chemical Reactions and Properties
Nicotinonitriles, including the discussed compound, are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. Their reactivity with different reagents allows for the synthesis of a broad range of heterocyclic compounds, demonstrating their importance in medicinal chemistry and material science (Hakobyan et al., 2020).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and substituent effects. Studies on related compounds highlight the significance of these properties in determining the compound's application potential (Fun et al., 2009).
Chemical Properties Analysis
The chemical properties of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, such as reactivity, stability, and functional group transformations, are central to its utility in synthetic chemistry. Its ability to participate in various chemical reactions makes it a valuable compound for developing new materials and pharmaceuticals (Hakobyan et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : A series of 4-(thiophen-2-yl)-substituted nicotinonitriles, which include compounds similar to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, were synthesized using a three-step procedure involving condensation and cyclization of 2-acetylthiophene (Hakobyan et al., 2020).
- Structural Analysis : The electronic structure of similar compounds, particularly (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, has been studied through X-ray crystallography and comparative Hirshfeld surface analysis (Vrabel et al., 2014).
Biological and Pharmacological Activities
- Antibacterial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, similar in structure to the compound , have shown moderate to significant antibacterial activity (Khalid et al., 2016).
- Antitumor Activities : Compounds with structures akin to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile have been investigated for their antitumor and antimicrobial activities, such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile (El‐Sayed et al., 2011).
- Cytotoxicity Studies : 4-Aryl-6-indolylpyridine-3-carbonitriles, structurally related to the compound, have been synthesized and evaluated for their antiproliferative activities, establishing a structure-activity relationship (El-Sayed et al., 2014).
Propiedades
IUPAC Name |
6-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMVXFRGUYKGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)



![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

